7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine
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Overview
Description
7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine is a chemical compound belonging to the oxazepine family. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a dihydrobenzo oxazepine ring. It has garnered interest in various fields due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
The synthesis of 7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times . Another approach involves copper-catalyzed C-N and C-O coupling reactions, which allow for the formation of the oxazepine ring system . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar core structure but lacks the fluorine and methoxy substituents.
2,3-Dihydro-1,4-benzoxazepine: This compound has a similar ring system but differs in the substituents attached to the ring.
Fluorinated benzoxazepines: These compounds contain fluorine atoms but may have different substituents and ring structures.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-2,3-dihydro-1,4-benzoxazepine |
InChI |
InChI=1S/C10H10FNO2/c1-13-10-8-6-7(11)2-3-9(8)14-5-4-12-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
LQVAQDGEGQXNER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCCOC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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